molecular formula C12H20O4 B6326158 Diethyl 3-ethylcyclobutane-1,1-dicarboxylate CAS No. 66016-02-2

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate

Cat. No.: B6326158
CAS No.: 66016-02-2
M. Wt: 228.28 g/mol
InChI Key: NHDOSBGQQMXBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is a cyclic ester with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-ethylcyclobutane-1,1-dicarboxylate can be synthesized from 2-ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) and diethyl malonate . The reaction typically involves the use of a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions to form the cyclobutane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-ethylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate has several scientific research applications:

    Organic Chemistry: Used as a building block in the synthesis of more complex molecules.

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Investigated for its properties in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of diethyl 3-ethylcyclobutane-1,1-dicarboxylate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Diethyl cyclobutane-1,1-dicarboxylate
  • Diethyl 3-methylcyclobutane-1,1-dicarboxylate

Comparison: Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is unique due to the presence of an ethyl group at the 3-position of the cyclobutane ring, which can influence its chemical reactivity and physical properties compared to other similar compounds .

Properties

IUPAC Name

diethyl 3-ethylcyclobutane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-4-9-7-12(8-9,10(13)15-5-2)11(14)16-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDOSBGQQMXBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium metal (7.6 g, 0.33 g/atom) was dispersed in 50 ml of dry xylene (distilled from sodium hydride) by heating to 130° C. with rapid stirring. Dry xylene (168 ml) and 47.8 g (45.2 ml, 0.298 mole) of diethyl malonate were then added thereto and the mixture was allowed to react at 120° C. To the resultant mixture there was then added 48.1 g (0.116 mole) of 2-ethyl-propyl-1,3-ditosylate (prepared in 1B) dissolved in 120 ml of dry xylene. This reaction mixture was heated to about 150° C. and stirred for 18 hr. The mixture was cooled and poured into 500 ml of water and extracted with 600 ml (3×300 ml) of ether. The aqueous material was made acidic with 10% aqueous HCl and then extracted with 600 ml (2×300 ml) of ether. The combined ether extract was washed with 200 ml of saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and the solvent was removed in vacuo. Distillation of the product at reduced pressure yielded 7.0 g of the title compound having the following physical characteristics:
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-ethyl-propyl-1,3-ditosylate
Quantity
48.1 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
45.2 mL
Type
reactant
Reaction Step Five
Quantity
168 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.